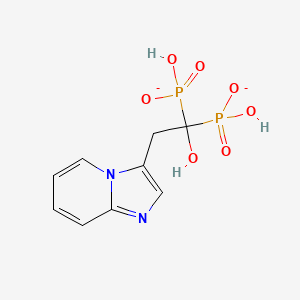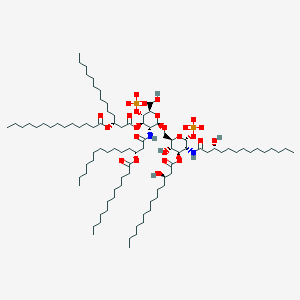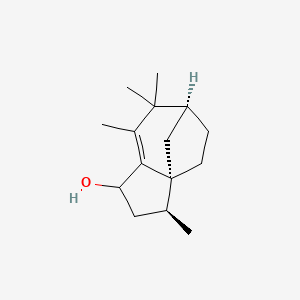
Albaflavenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Albaflavenol is a sesquiterpenoid. It derives from a hydride of a (+)-epi-isozizaene.
Scientific Research Applications
Biosynthesis in Streptomyces coelicolor
Albaflavenol, a sesquiterpene antibiotic, is produced by the soil-dwelling bacterium Streptomyces coelicolor A3(2). This process involves the enzymatic actions of epi-isozizaene synthase and cytochrome P450 170A1, which together catalyze the transformation of farnesyl diphosphate into albaflavenone via albaflavenols (Zhao et al., 2008).
Crystal Structure of Albaflavenone Monooxygenase
Albaflavenone synthase, a key enzyme in albaflavenol biosynthesis, possesses a unique structure with two distinct catalytic activities. It demonstrates both monooxygenase and terpene synthase functions, highlighting its significance in the biosynthetic pathway (Zhao et al., 2009).
Albaflavenoid Discovery in Streptomyces violascens
A new compound related to albaflavenol, named albaflavenoid, was isolated from Streptomyces violascens. This discovery expands the range of known tricyclic sesquiterpenoids and contributes to understanding the diversity of natural products produced by Streptomycetes (Zheng et al., 2016).
Conservation of Albaflavenone Pathway in Streptomycetes
Research on the albaflavenone biosynthetic pathway and the multifunctionality of CYP170 enzymes in various Streptomyces species revealed the widespread presence and functional diversity of these enzymes. This study underscores the potential of exploiting these pathways for the production of novel antibiotics (Moody et al., 2012).
properties
Product Name |
Albaflavenol |
|---|---|
Molecular Formula |
C15H24O |
Molecular Weight |
220.35 g/mol |
IUPAC Name |
(1R,2S,8S)-2,6,7,7-tetramethyltricyclo[6.2.1.01,5]undec-5-en-4-ol |
InChI |
InChI=1S/C15H24O/c1-9-7-12(16)13-10(2)14(3,4)11-5-6-15(9,13)8-11/h9,11-12,16H,5-8H2,1-4H3/t9-,11-,12?,15+/m0/s1 |
InChI Key |
ZRRTYQUKAJCICD-MWOJDMMVSA-N |
Isomeric SMILES |
C[C@H]1CC(C2=C(C([C@H]3CC[C@@]12C3)(C)C)C)O |
Canonical SMILES |
CC1CC(C2=C(C(C3CCC12C3)(C)C)C)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



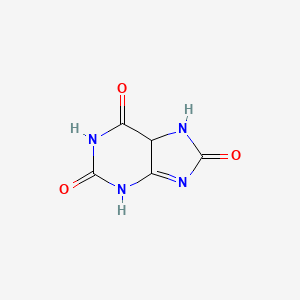
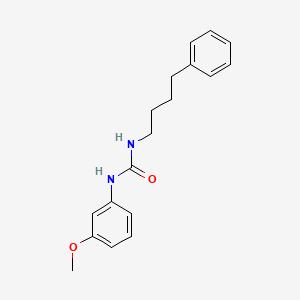

![3-[(3aS,10bS)-2-[4-(3-hydroxypropoxy)phenyl]-4-oxo-5-prop-2-enyl-6,10b-dihydrooxazolo[4,5-d][2]benzazepin-3a-yl]propanoic acid tert-butyl ester](/img/structure/B1261366.png)
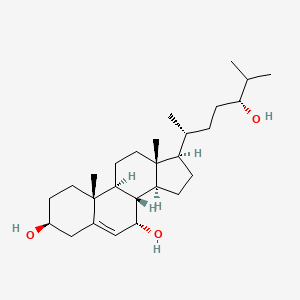
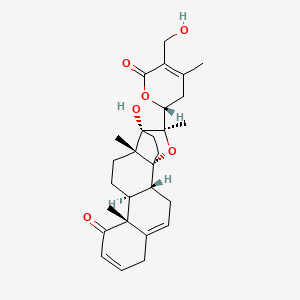



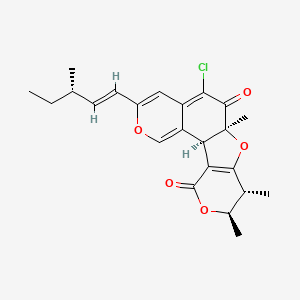
![N-({(1r,2s)-3-Oxo-2-[(2z)-Pent-2-En-1-Yl]cyclopentyl}acetyl)-L-Isoleucine](/img/structure/B1261376.png)
